

# Synthesis of Homoallylic Alcohols via Lewis Acid-Catalyzed Allylation with Allyloxytrimethylsilane

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## Compound of Interest

Compound Name: Allyloxytrimethylsilane

Cat. No.: B091556

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## Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This document provides a detailed protocol for the synthesis of homoallylic alcohols through the reaction of **allyloxytrimethylsilane** with carbonyl compounds. This method, analogous to the Hosomi-Sakurai reaction, utilizes a Lewis acid to activate the carbonyl electrophile, facilitating a nucleophilic attack from the allylsilane. The result is a versatile and efficient carbon-carbon bond formation, yielding valuable homoallylic alcohol intermediates crucial for the synthesis of complex organic molecules and active pharmaceutical ingredients. This protocol includes a step-by-step experimental procedure, a summary of quantitative data, and a visualization of the reaction mechanism.

## Introduction

The formation of homoallylic alcohols is a fundamental transformation in organic synthesis, providing key building blocks for natural product synthesis and drug discovery. The Hosomi-Sakurai reaction, which involves the Lewis acid-promoted allylation of electrophiles with allyltrimethylsilane, is a well-established and powerful method for this purpose.<sup>[1][2]</sup> This application note details a similar protocol utilizing **allyloxytrimethylsilane** as the allylating

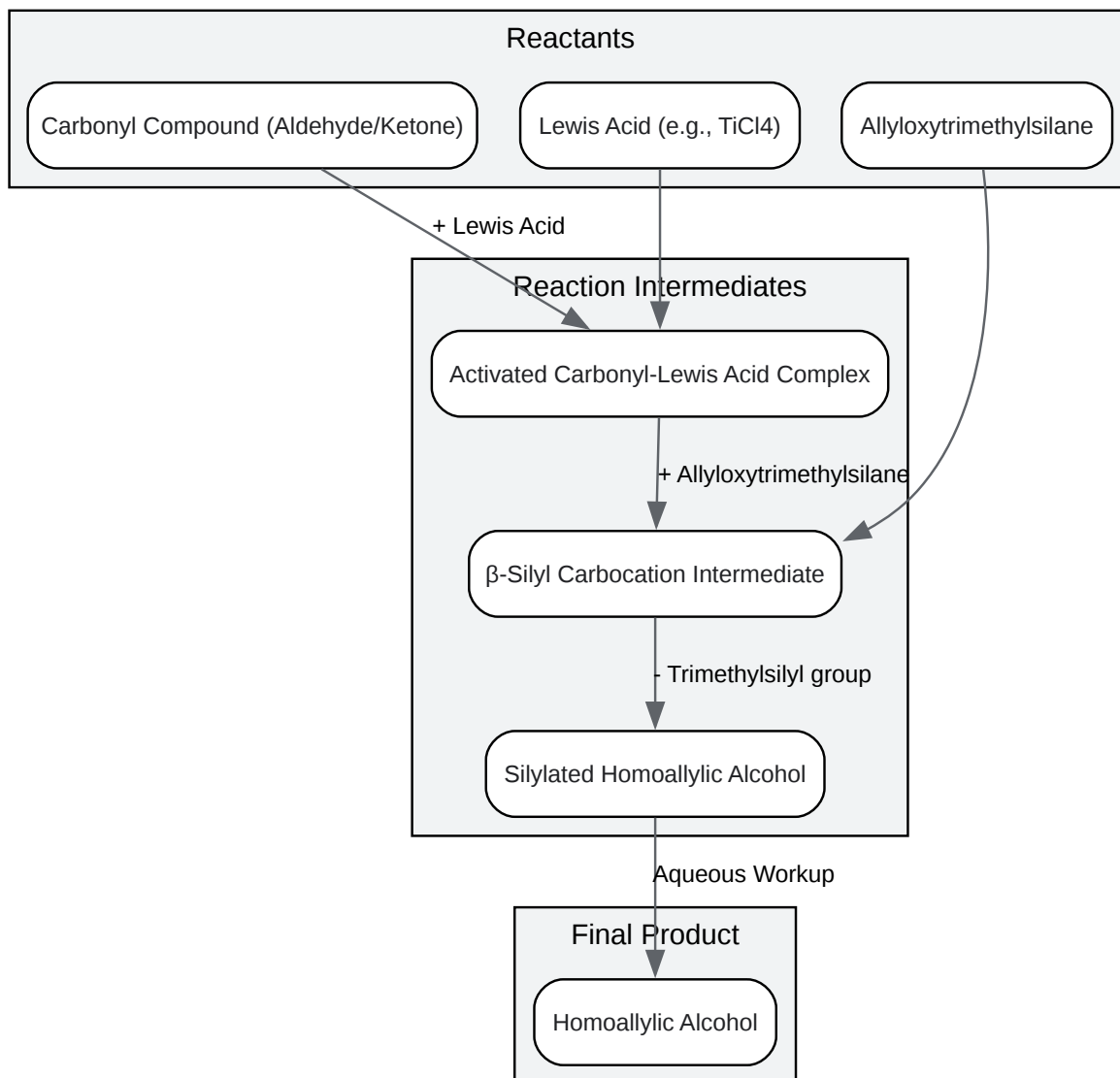
agent for the synthesis of homoallylic alcohols from various aldehydes and ketones. The reaction proceeds through the activation of the carbonyl compound by a Lewis acid, followed by the regioselective addition of the allyl group from the allyloxysilane.<sup>[2][3]</sup> The silicon group stabilizes the resulting  $\beta$ -carbocation intermediate, facilitating the reaction.<sup>[1][2]</sup>

## Reaction Principle and Signaling Pathway

The synthesis of homoallylic alcohols from **allyloxytrimethylsilane** and a carbonyl compound (aldehyde or ketone) is catalyzed by a strong Lewis acid, such as titanium tetrachloride ( $\text{TiCl}_4$ ) or boron trifluoride etherate ( $\text{BF}_3 \cdot \text{OEt}_2$ ).<sup>[2][3]</sup> The reaction mechanism involves the following key steps:

- **Activation of the Carbonyl:** The Lewis acid coordinates to the oxygen atom of the carbonyl group, increasing the electrophilicity of the carbonyl carbon.<sup>[2]</sup>
- **Nucleophilic Attack:** The  $\pi$ -electrons of the allyl group of **allyloxytrimethylsilane** act as a nucleophile, attacking the activated carbonyl carbon. This step forms a new carbon-carbon bond.
- **Intermediate Stabilization:** A carbocation intermediate is formed at the  $\beta$ -position to the silicon atom. This intermediate is stabilized by the  $\beta$ -silicon effect through hyperconjugation.<sup>[2]</sup>
- **Elimination and Product Formation:** The trimethylsilyl group is eliminated, leading to the formation of a carbon-carbon double bond and yielding the silylated homoallylic alcohol.
- **Hydrolysis:** Subsequent aqueous workup hydrolyzes the silyl ether to afford the final homoallylic alcohol product.

Figure 1. Reaction pathway for the synthesis of homoallylic alcohols.



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Caption: Figure 1. Reaction pathway for the synthesis of homoallylic alcohols.

## Experimental Protocol

This protocol is adapted from established procedures for the Hosomi-Sakurai reaction using allyltrimethylsilane.[3] Proper safety precautions should be taken when handling all reagents, especially Lewis acids and chlorinated solvents.

## Materials:

- Aldehyde or ketone (1.0 equiv)
- **Allyloxytrimethylsilane** (1.5 equiv)
- Titanium tetrachloride ( $\text{TiCl}_4$ ) (1.0 equiv)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Syringes and needles
- Inert atmosphere (Nitrogen or Argon)
- Cooling bath (e.g., dry ice/acetone,  $-78\text{ }^\circ\text{C}$ )
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

## Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 equiv) and dissolve it in anhydrous dichloromethane.
- **Cooling:** Cool the solution to  $-78\text{ }^\circ\text{C}$  using a dry ice/acetone bath.

- **Lewis Acid Addition:** Slowly add titanium tetrachloride (1.0 equiv) dropwise to the stirred solution. Stir the resulting mixture at -78 °C for 5 minutes.
- **Allylsilane Addition:** Add **allyloxytrimethylsilane** (1.5 equiv) dropwise to the reaction mixture.
- **Reaction Monitoring:** Allow the reaction to stir at -78 °C for 30 minutes to an hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Quenching:** Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
- **Workup:** Allow the mixture to warm to room temperature. Dilute with dichloromethane and transfer to a separatory funnel.
- **Extraction:** Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to obtain the desired homoallylic alcohol.

## Quantitative Data

The following table summarizes representative data for the synthesis of homoallylic alcohols from various carbonyl compounds using allylsilanes. While specific data for **allyloxytrimethylsilane** is limited in the literature, the yields are expected to be comparable to those obtained with allyltrimethylsilane under similar conditions.

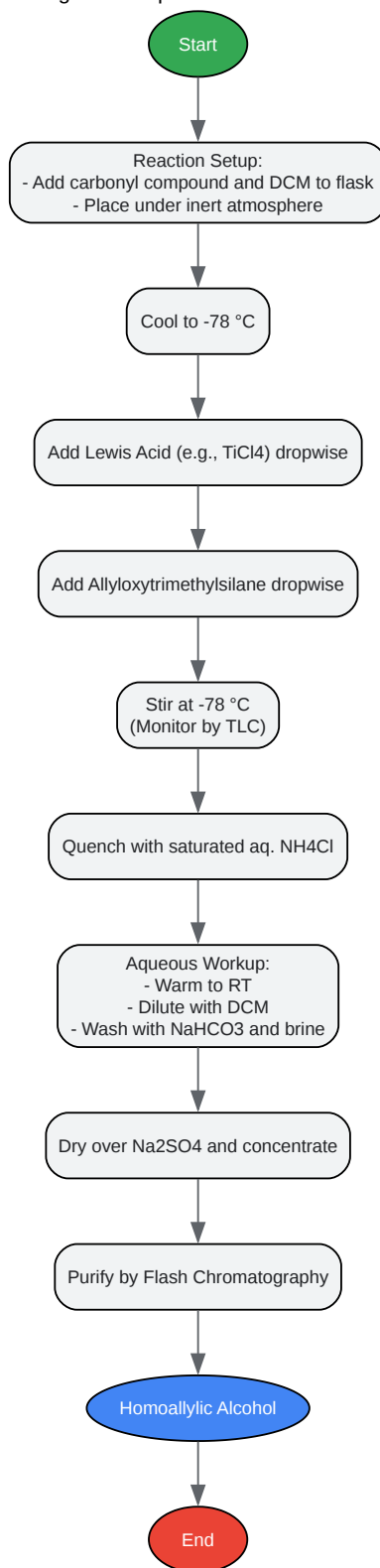
Entry	Carbonyl Compound	Lewis Acid	Solvent	Time (h)	Yield (%)	Reference
1	Benzaldehyde	TiCl <sub>4</sub>	DCM	1	89	[3]
2	Cyclopentanone	BF <sub>3</sub> ·OEt <sub>2</sub>	DCM	21	71*	[4]
3	Benzalacetone	TiCl <sub>4</sub>	DCM	2	78-80**	[5]

\* Note: This reaction is a three-component reaction involving an imine intermediate. \*\* Note: This is a conjugate addition reaction.

## Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of homoallylic alcohols using **allyloxytrimethylsilane**.

Figure 2. Experimental workflow.

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